6-Bromo-5-methyl-1H-indazole
Description
The Indazole Scaffold as a Privileged Structure in Drug Discovery
The indazole nucleus is considered a privileged structure for several key reasons. pharmablock.comsamipubco.com It can act as a bioisostere for other important biological motifs like phenol (B47542) and indole (B1671886), potentially offering improved metabolic stability and pharmacokinetic properties. pharmablock.com The presence of a hydrogen bond donor in the form of the NH group allows for crucial interactions with biological targets. pharmablock.com Furthermore, the indazole scaffold's versatility allows for the introduction of various substituents at multiple positions, enabling chemists to fine-tune the molecule's properties for specific therapeutic applications. mdpi.comnih.gov This adaptability makes it a valuable fragment in fragment-based drug discovery (FBDD) and a successful scaffold in scaffold hopping exercises, particularly for developing protein kinase inhibitors. pharmablock.com
Therapeutic Relevance of Indazole-Containing Compounds
The pharmacological importance of the indazole scaffold is underscored by the wide range of biological activities exhibited by its derivatives. nih.govnih.govresearchgate.net Indazole-containing compounds have been investigated and developed for a multitude of therapeutic areas. tandfonline.com At least 43 indazole-based therapeutic agents have been reported to be in clinical use or undergoing clinical trials for various conditions. nih.govresearchgate.net
The diverse therapeutic applications of indazole derivatives are a testament to their ability to interact with a wide array of biological targets. This has led to the development of drugs with various activities, as highlighted in the table below.
| Therapeutic Area | Examples of Investigated Activities |
| Oncology | Anticancer, Antitumor, Kinase Inhibition. nih.govnih.govrsc.org |
| Inflammation | Anti-inflammatory. nih.govnih.gov |
| Infectious Diseases | Antibacterial, Antifungal, Anti-HIV. mdpi.comnih.gov |
| Neurological Disorders | Neuroprotective, Treatment of neurodegenerative diseases. nih.govtandfonline.com |
| Cardiovascular Diseases | Antiarrhythmic, Antihypertensive. nih.gov |
Significance of Halogenated Indazole Derivatives in Bioactive Molecule Design
The introduction of halogen atoms—such as bromine, chlorine, and iodine—into the indazole scaffold can significantly influence a molecule's physicochemical and biological properties. rsc.org Halogenation can alter factors like lipophilicity, metabolic stability, and binding affinity to target proteins. Halogenated indazoles are often used as key intermediates in the synthesis of more complex molecules, as the halogen atom provides a reactive handle for further chemical modifications through reactions like cross-coupling. rsc.org
The strategic placement of halogens can lead to enhanced biological activity. For instance, halogenated indazole derivatives have shown promise as anticancer and antimicrobial agents. The presence of a bromine atom, in particular, can increase molecular polarizability and the potential for halogen bonding, which can contribute to stronger interactions with biological targets.
Rationale for Investigating 6-Bromo-5-methyl-1H-indazole in Academic Research
The specific compound, this compound, has garnered interest in the scientific community as a valuable building block for the synthesis of novel bioactive molecules. chemimpex.com Its structure, featuring a bromine atom at the 6-position and a methyl group at the 5-position of the indazole core, offers a unique combination of features for medicinal chemists to explore.
The bromine atom at the 6-position serves as a key site for synthetic diversification, allowing for the introduction of various functional groups through well-established chemical reactions. smolecule.com This enables the creation of libraries of related compounds for structure-activity relationship (SAR) studies, which are crucial for optimizing the therapeutic potential of a lead compound. The methyl group at the 5-position can also influence the molecule's electronic properties and steric profile, potentially impacting its interaction with biological targets.
Researchers utilize this compound as a starting material or intermediate in the development of new therapeutic agents, particularly in the fields of oncology and neuropharmacology. chemimpex.com Its utility extends to materials science, where it can be incorporated into the synthesis of advanced materials with specific properties. chemimpex.com The investigation of this and similar halogenated indazoles is driven by the continuous need for new chemical entities with improved efficacy, selectivity, and pharmacokinetic profiles to address unmet medical needs.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-bromo-5-methyl-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-2-6-4-10-11-8(6)3-7(5)9/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLLZDOJZLKUKEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Br)NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646670 | |
| Record name | 6-Bromo-5-methyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000343-69-0 | |
| Record name | 6-Bromo-5-methyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-BROMO-5-METHYLINDAZOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Medicinal Chemistry and Biological Evaluation of 6 Bromo 5 Methyl 1h Indazole Analogues
Investigation of Therapeutic Potential and Biological Activities
The indazole nucleus is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its diverse pharmacological activities. researchgate.netnih.gov Analogues derived from the 6-Bromo-5-methyl-1H-indazole core structure have garnered significant attention for their therapeutic potential, particularly in the fields of oncology and microbiology. researchgate.netchemimpex.com The unique structure, featuring a fused pyrazole and benzene ring system, allows for effective interaction with various biological targets. chemimpex.com The presence and position of the bromo and methyl groups on the indazole ring can influence the compound's lipophilicity, electronic properties, and reactivity, making it a versatile starting point for the development of novel therapeutic agents. chemimpex.comresearchgate.net Research has demonstrated that derivatives of this scaffold exhibit a range of biological activities, including potent anticancer and antimicrobial properties. researchgate.netresearchgate.net These activities stem from the ability of the indazole core and its substituents to interact with and modulate the function of key biological pathways and molecules. banglajol.info
Anticancer Activity and Mechanisms of Action
Derivatives of this compound serve as a foundational structure for the development of new anticancer agents. chemimpex.comnih.gov The indazole moiety is a privileged structure in oncology drug discovery, with several indazole-based drugs, such as Pazopanib and Axitinib, already in clinical use for cancer therapy. researchgate.net The versatility of the 6-bromo-indazole scaffold allows for synthetic modifications to create analogues with enhanced potency and selectivity against various cancer cell lines. researchgate.netnih.gov Studies have shown that these compounds can hinder the viability of human cancer cells, including those of the liver, breast, and leukemia. researchgate.net The anticancer effects are often attributed to a multi-faceted mechanism of action, involving the targeting of specific cellular pathways, inhibition of critical enzymes, and the induction of programmed cell death. banglajol.info
Analogues of this compound have been developed to target specific signaling pathways that are crucial for cancer cell proliferation and survival. chemimpex.com The anti-proliferative effects of these compounds are linked to the inhibition of key cellular pathways responsible for regulating cell cycle progression. banglajol.info By interfering with these pathways, the compounds can halt the uncontrolled division that characterizes cancer cells. Furthermore, research indicates that these derivatives can trigger apoptosis, or programmed cell death, a critical mechanism for eliminating malignant cells. banglajol.info The strategic design of these molecules allows them to interact with specific components of these pathways, leading to the suppression of tumor growth. nih.gov
A primary mechanism through which indazole analogues exert their anticancer effects is the inhibition of key enzymes and receptors involved in cancer progression. nih.gov Many indazole derivatives have been developed as potent kinase inhibitors. nih.gov For example, novel 1H-indazole-based derivatives have been identified as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are a family of receptor tyrosine kinases. nih.gov Dysregulation of FGFR signaling is implicated in various cancers, making it an important therapeutic target. nih.gov
One study disclosed a series of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives as inhibitors of FGFR tyrosine kinase. nih.gov Among them, a specific compound was identified as a potent FGFR1 inhibitor with an enzymatic inhibition IC₅₀ value of 69.1 ± 19.8 nM. nih.gov Indazole derivatives also show inhibitory activity against other tyrosine kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), which is a key regulator of angiogenesis. researchgate.net The ability of the indazole scaffold to bind effectively to the hinge region of tyrosine kinases is a key factor in its efficacy. nih.gov While indazole derivatives are known to inhibit bacterial enzymes like DNA gyrase, their primary anticancer mechanism is more commonly associated with kinase inhibition. researchgate.net
A significant aspect of the anticancer activity of 6-bromo-indazole analogues is their ability to induce apoptosis and modulate the cell cycle in cancer cells. One study on a series of indazole derivatives found that a particularly potent compound, 2f , promoted apoptosis through a pathway involving reactive oxygen species (ROS) and mitochondria. rsc.org Treatment with this compound led to an increase in apoptotic cells in a dose-dependent manner. Further investigation revealed that it could affect the expression of proteins in the Bcl-2 family, which are key regulators of apoptosis. nih.gov
In addition to inducing apoptosis, these compounds can also cause cell cycle arrest. For instance, compound 6o , a 1H-indazole-3-amine derivative, was found to arrest the cell cycle in the G2/M phase in K562 leukemia cells. nih.gov This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating. This effect is often linked to the modulation of pathways such as the p53/MDM2 pathway, which plays a crucial role in cell cycle control and apoptosis. nih.gov
Antimicrobial Efficacy (Antibacterial and Antifungal)
Beyond their anticancer properties, analogues of 6-bromo-1H-indazole have demonstrated significant antimicrobial efficacy, showing activity against both bacteria and fungi. researchgate.netbanglajol.info The core structure provides a foundation for developing new agents to combat infectious diseases. researchgate.net The incorporation of the bromo-indazole moiety into other heterocyclic structures, such as 1,2,3-triazoles, has yielded compounds with notable antimicrobial potential. researchgate.netbanglajol.info The mechanism of action may involve the inhibition of essential bacterial enzymes, such as those involved in DNA replication or cell wall synthesis. researchgate.net The bromine atom at the 6-position can enhance the compound's interaction with bacterial membranes and targets due to its effect on lipophilicity and electronic properties. researchgate.net
The antibacterial activity of 6-bromo-1H-indazole derivatives has been evaluated against various bacterial strains, including both Gram-positive and Gram-negative species. researchgate.net In one study, a series of novel 1,2,3-triazole derivatives tethered with a 6-bromo-1H-indazole moiety were synthesized and tested for their antimicrobial activity. researchgate.netbanglajol.info
Several of the synthesized compounds expressed moderate to good inhibition against the tested microorganisms. banglajol.info The findings from this research indicated that specific derivatives were particularly active against the Gram-positive bacterium Bacillus subtilis. researchgate.netbanglajol.info However, in this specific study, the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacteria Escherichia coli and Pseudomonas aeruginosa were not significantly affected by the synthesized molecules. researchgate.net This highlights the potential for developing derivatives with specific activity profiles.
| Compound Code | Gram-Positive Bacteria | Gram-Negative Bacteria | ||
|---|---|---|---|---|
| B. subtilis | S. aureus | E. Coli | P. aeruginosa | |
| 8a | 250 | - | - | - |
| 8b | 250 | - | - | - |
| 8f | 125 | - | - | - |
| 8g | 125 | - | - | - |
Note: "-" indicates no significant inhibition was observed at the tested concentrations. Data is based on findings reported in the source material. researchgate.net
Fungal Inhibition Studies
The 1H-indazole scaffold, particularly derivatives of 6-bromo-1H-indazole, has been a subject of investigation for the development of new antifungal agents. researchgate.net Research has focused on synthesizing novel compounds by tethering the 6-bromo-1H-indazole core with other heterocyclic systems, such as 1,2,3-triazoles, to evaluate their efficacy against various fungal strains. researchgate.netbanglajol.info
One area of study involves the synthesis of 1,2,3-triazole derivatives linked to 6-bromo-1H-indazole. banglajol.info These hybrid molecules have been assessed for their antimicrobial properties, including their ability to inhibit the growth of pathogenic fungi. researchgate.net The rationale behind this molecular design is that the combination of two biologically active pharmacophores might lead to synergistic or enhanced antifungal effects.
Furthermore, the broader indazole and pyrazole scaffolds have been systematically explored for their potential against Candida species, which are responsible for a significant number of superficial and systemic fungal infections. nih.gov Design strategies for these derivatives include bioisosteric replacement and molecular simplification to identify the key structural features necessary for anticandidal activity. nih.gov Studies on a series of 3-phenyl-1H-indazole derivatives demonstrated promising broad-spectrum activity against Candida albicans, Candida glabrata, and Candida tropicalis. nih.gov Specifically, a derivative featuring an N,N-diethylcarboxamide substituent was identified as being particularly potent against both miconazole-susceptible and resistant strains of C. glabrata, highlighting the potential of the 3-phenyl-1H-indazole scaffold in developing new anticandidal agents. nih.gov
The following table summarizes the minimum inhibitory concentration (MIC) values for selected 6-bromo-1H-indazole analogues against pathogenic fungal strains.
| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| 6-Bromo-1H-indazole Triazole Analogue 8a | Aspergillus niger | 250 |
| 6-Bromo-1H-indazole Triazole Analogue 8c | Aspergillus niger | 250 |
| 6-Bromo-1H-indazole Triazole Analogue 8g | Aspergillus niger | 500 |
| 3-Phenyl-1H-indazole-N,N-diethylcarboxamide (10g) | Candida albicans | 16 |
| 3-Phenyl-1H-indazole-N,N-diethylcarboxamide (10g) | Candida glabrata (Miconazole-susceptible) | 8 |
| 3-Phenyl-1H-indazole-N,N-diethylcarboxamide (10g) | Candida glabrata (Miconazole-resistant) | 8 |
Anti-inflammatory Properties
Indazole and its derivatives have been identified as a significant class of compounds possessing anti-inflammatory properties. nih.govresearchgate.netresearchgate.net The indazole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds, including commercially available anti-inflammatory drugs like Bendazac and Benzydamine. researchgate.netnih.gov The structural similarity of indazoles to biological purines like adenine and guanine may facilitate their interaction with biopolymers in living systems. researchgate.net
Research has shown that indazole derivatives can exert their anti-inflammatory effects through multiple mechanisms. One key mechanism is the inhibition of cyclooxygenase-2 (COX-2), an enzyme heavily involved in the inflammatory cascade. nih.govmdpi.com Additionally, these compounds have been found to inhibit the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β). nih.govresearchgate.net The anti-inflammatory action may also be attributed to their free-radical scavenging activity. nih.govresearchgate.net
In preclinical models, such as the carrageenan-induced hind paw edema model in rats, indazole derivatives have demonstrated significant, dose-dependent, and time-dependent inhibition of acute inflammation. nih.govresearchgate.net These findings suggest that the indazole scaffold is a promising framework for the development of novel anti-inflammatory agents that may offer an alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov The development of dual-action agents that combine anti-inflammatory and antimicrobial properties is also an active area of research for indazole derivatives. mdpi.com
The table below presents the in vitro inhibitory activity of selected indazole derivatives against key inflammatory mediators.
| Compound | Target | Inhibitory Concentration (IC₅₀) |
|---|---|---|
| Indazole | COX-2 | 5.10 µM |
| 5-Aminoindazole | COX-2 | 4.85 µM |
| 6-Nitroindazole | COX-2 | 5.01 µM |
| Indazole | TNF-α (% Inhibition at 250 µM) | 75% |
| 5-Aminoindazole | TNF-α (% Inhibition at 250 µM) | 81% |
| 6-Nitroindazole | TNF-α (% Inhibition at 250 µM) | 78% |
Data derived from studies on parent indazole and other derivatives, indicating the potential mechanisms for analogues like this compound. nih.govresearchgate.net
Neuropharmacological Applications (e.g., Neurological Disorders)
The this compound scaffold serves as a crucial building block in the synthesis of pharmaceuticals, with notable applications in neuropharmacology. chemimpex.com Its unique structure is leveraged for the development of drugs aimed at treating neurological disorders. chemimpex.com The bromine substituent on the indazole ring enhances its chemical reactivity, making it a versatile intermediate for creating a diverse range of bioactive molecules. chemimpex.com
Indazole-based compounds have been investigated for their interaction with key targets in the central nervous system. For instance, indazole analogues have been designed and evaluated as agonists for serotonin receptor 2 (5-HT₂). acs.org The serotonin system is a critical modulator of numerous neurological processes, and compounds that target its receptors are of significant interest for treating psychiatric and neurological conditions. The indazole nucleus can act as an effective bioisostere for the indole (B1671886) ring found in natural tryptamines like 5-MeO-DMT, a known psychedelic with potent effects on serotonin receptors. acs.org
Research into these analogues aims to develop compounds with specific activity profiles at 5-HT₂ subtypes (5-HT₂ₐ, 5-HT₂ₙ, and 5-HT₂₋). acs.org The development of such selective agents is crucial for achieving desired therapeutic effects while minimizing potential side effects. The versatility of the indazole scaffold allows for systematic chemical modifications to optimize properties like potency, selectivity, and bioavailability for potential use in treating neurological disorders. chemimpex.commyskinrecipes.com
Other Reported Biological Activities (e.g., Antiarrhythmic, Anti-HIV)
The indazole nucleus is a versatile heterocyclic framework that is present in compounds exhibiting a wide array of pharmacological activities beyond those previously discussed. nih.govnih.gov Among the diverse biological properties reported for indazole derivatives are antiarrhythmic and anti-HIV activities. nih.govnih.gov
The potential for indazole derivatives to act on the cardiovascular system has been noted, with some analogues showing promise as antiarrhythmic agents. nih.gov Arrhythmias are irregularities in the heartbeat that can lead to serious cardiovascular complications. mdpi.com The development of new antiarrhythmic drugs is an ongoing need in medicine, and the indazole scaffold represents a potential starting point for designing novel therapeutic agents in this area. nih.gov
In the field of virology, indazole-containing compounds have been investigated for their ability to inhibit the human immunodeficiency virus (HIV). nih.govnih.gov The search for new anti-HIV agents with novel mechanisms of action is critical to overcoming drug resistance and improving treatment outcomes for individuals living with HIV. The broad biological activity spectrum of the indazole scaffold makes it an attractive core structure for drug discovery programs targeting various diseases. nih.gov
Structure-Activity Relationship (SAR) Studies for this compound Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For this compound derivatives, SAR studies aim to identify key structural features and understand the effects of chemical modifications on their therapeutic potential. researchgate.netnih.gov
Elucidation of Critical Pharmacophoric Features
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For indazole derivatives, several features are considered critical.
The Indazole Core : The bicyclic indazole ring system is itself a critical pharmacophoric element. It is recognized as a "privileged scaffold" because its structure can interact with high affinity and specificity with a variety of biological targets. nih.gov Its aromatic nature and the presence of nitrogen atoms allow for various non-covalent interactions, including hydrogen bonding and π-π stacking, which are crucial for binding to proteins and enzymes.
The Bromine Atom (C6) : The bromine atom at the 6-position is a key feature. Its size and electronegativity can influence the electronic distribution of the entire ring system. vulcanchem.com The bulky nature of bromine can introduce steric hindrance, which may direct the binding orientation of the molecule within a target's active site. vulcanchem.com Furthermore, the bromine atom serves as a versatile chemical handle for introducing further molecular diversity through cross-coupling reactions, allowing for the synthesis of a wide library of analogues for biological screening.
The Methyl Group (C5) : The methyl group at the 5-position also contributes to the molecule's properties. It can influence the compound's lipophilicity, which affects its solubility, membrane permeability, and metabolic stability. The steric bulk of the methyl group can also play a role in the molecule's fit and interaction with its biological target.
Substituents at Other Positions : The functional groups at other positions, such as the N1 and C3 positions, are critical for modulating activity. For example, alkylation at the N1 position can prevent tautomerization, locking the molecule into a more stable configuration and potentially improving its pharmacological profile. vulcanchem.com The amine group often found at the C3 position can act as a crucial hydrogen bond donor, essential for anchoring the molecule in the ATP-binding pockets of kinases, a common target for indazole-based drugs. vulcanchem.com
Impact of Substituent Modifications on Bioactivity Profiles
Modifying the substituents on the this compound scaffold has a profound impact on the resulting biological activity, selectivity, and pharmacokinetic properties of the derivatives.
SAR analyses have shown that the nature and position of substituents are crucial. For example, in the development of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, a target in cancer immunotherapy, SAR studies of 1H-indazole derivatives revealed that substituents at both the 4-position and the 6-position played a critical role in inhibitory activity. nih.gov The introduction of different groups at these positions led to significant variations in potency, with one derivative exhibiting an IC₅₀ value of 5.3 μM. nih.gov
Similarly, for kinase inhibitors, modifications to the side chains attached to the indazole core are used to fine-tune activity and selectivity. Adding sulfonamide groups can improve aqueous solubility, while replacing the bromine at C6 with iodine has been shown to increase affinity for certain kinases, although sometimes at the cost of metabolic stability. vulcanchem.com These examples underscore the importance of systematic substituent modification in optimizing the bioactivity profiles of this compound derivatives for various therapeutic applications.
Pharmacological Profiling and In Vitro Assessments
While this compound is a crucial component in the synthesis of pharmacologically active compounds, detailed in vitro pharmacological data for this specific molecule is not extensively available in the public domain. Its primary role reported in the scientific literature is that of a precursor or building block for more complex derivatives. The biological activities and pharmacological profiles are typically reported for the final analogues developed from this starting material.
Specific efficacy and toxicity data from cell-based assays for this compound itself are not detailed in the available research. Pharmacological studies tend to focus on the derivatives synthesized using this indazole structure.
For context, derivatives of this compound have been incorporated into molecules evaluated for their anti-cancer properties. For example, a potent Bruton's Tyrosine Kinase (BTK) inhibitor synthesized from a derivative of this compound demonstrated an IC50 value of 16 nM in a cell-based assay using the BTK-dependent TMD8 cancer cell line. acs.org In the development of LRRK2 kinase inhibitors for neurodegenerative diseases, compounds synthesized using a this compound core have been assessed, with final compounds showing a pIC50 of greater than 6 in a recombinant cellular LRRK2 AlphaScreen assay. google.comgoogleapis.com
As for toxicity, there is limited specific information available. One safety data sheet notes that the compound may emit toxic fumes under fire conditions. matrixscientific.com
Table 1: Cell-Based Assay Data for this compound
| Cell Line | Assay Type | Endpoint | Result |
| Data not available | - | - | - |
Specific cell-based assay data for the compound this compound is not available in the reviewed literature. Its derivatives are the subject of such pharmacological testing.
Direct enzyme inhibition and receptor binding data for this compound are not prominently reported. The focus of research has been on the final products derived from this scaffold.
Derivatives of this compound have been instrumental in the creation of potent enzyme inhibitors. For instance, a 4-aminoquinoline-3-carboxamide derivative, for which a protected form of this compound was a key intermediate, was found to be a highly potent reversible inhibitor of Bruton's Tyrosine Kinase (BTK) with an IC50 value of 0.4 nM. acs.org Another derivative exhibited 68.7% inhibition of BTK at a concentration of 20 nM. acs.org These findings underscore the importance of the this compound scaffold in designing targeted enzyme inhibitors.
Table 2: Enzyme Inhibition and Receptor Binding Data for this compound
| Target | Assay Type | Endpoint | Result |
| Data not available | - | - | - |
Specific enzyme inhibition and receptor binding assay data for the compound this compound is not available in the reviewed literature. Its role is primarily as a synthetic intermediate for potent inhibitors of various enzymes.
In Vivo Efficacy and Preclinical Evaluation
There is no available information on the in vivo efficacy and preclinical evaluation of this compound itself. Preclinical studies are conducted on the more complex drug candidates synthesized from this starting material.
An example of the preclinical evaluation of a derivative can be found in the study of a potent BTK inhibitor. In a TMD8 cell-derived animal xenograft model, this compound, when administered at 15 mg/kg once daily, was more effective at reducing tumor volume than the established drug ibrutinib. acs.org The same compound was found to be well-tolerated in a rodent collagen-induced arthritis (CIA) model, where it effectively reduced paw swelling without causing a loss in body weight. acs.org Furthermore, this derivative demonstrated remarkable stability in plasma from various species, including humans, dogs, rats, mice, and monkeys. acs.org
Table 3: In Vivo Efficacy and Preclinical Evaluation of this compound
| Animal Model | Study Type | Key Findings |
| Data not available | - | - |
Specific in vivo efficacy and preclinical evaluation data for the compound this compound is not available in the reviewed literature. It is a building block for compounds that undergo such testing.
Computational Chemistry and Molecular Modeling for 6 Bromo 5 Methyl 1h Indazole Research
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. In the context of 6-bromo-5-methyl-1H-indazole research, docking simulations are employed to understand how its derivatives interact with the active sites of biological targets, such as enzymes or receptors.
Research on derivatives of 1H-indazole has utilized molecular docking to evaluate their potential as anti-inflammatory agents by targeting the Cyclooxygenase-2 (COX-2) enzyme. researchgate.net For instance, a derivative, (6-bromo-1H-indazol-1-yl)(p-tolyl)methanone, demonstrated a significant binding energy of -8.49 kcal/mol when docked with the COX-2 enzyme. researchgate.net The simulation revealed a key interaction with the amino acid residue Gly526 within the enzyme's active site. researchgate.net Such studies are crucial for elucidating the binding modes and affinities of indazole-based compounds, helping to identify the most promising candidates for further development. nih.govresearchgate.net The binding energy values obtained from these simulations serve as a quantitative measure of the binding affinity, with more negative values indicating a stronger interaction. nih.gov
Table 1: Example of Molecular Docking Results for a 6-Bromo-1H-indazole Derivative
| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residue |
|---|---|---|---|
| (6-bromo-1H-indazol-1-yl)(p-tolyl)methanone | Cyclooxygenase-2 (COX-2) | -8.49 | Gly526 |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net The primary goal of QSAR is to develop models that can predict the activity of novel, unsynthesized compounds, thereby guiding the design of molecules with enhanced potency. nih.gov
In the context of this compound, QSAR models would be constructed using a dataset of its derivatives with known biological activities (e.g., enzyme inhibition). frontiersin.org The process involves calculating various molecular descriptors for each compound, which are numerical representations of their physicochemical properties. These descriptors, along with the biological activity data, are then used to build a predictive model through statistical methods like linear regression or machine learning algorithms. nih.govfrontiersin.org
Although specific QSAR studies focusing solely on this compound are not detailed in the provided sources, the methodology is widely applied to heterocyclic compounds, including indazole derivatives, to understand how structural modifications influence their therapeutic effects. researchgate.net
Table 2: Conceptual Framework of a QSAR Model
| Component | Description | Example |
|---|---|---|
| Dataset | A series of compounds with measured biological activity. | Various substituted 1H-indazole derivatives. |
| Molecular Descriptors | Numerical values that characterize the properties of a molecule (e.g., electronic, steric, hydrophobic). | LogP, Molar Refractivity, Dipole Moment. |
| Statistical Method | Algorithm used to correlate descriptors with activity. | Multiple Linear Regression, Support Vector Machine. |
| QSAR Equation | The resulting mathematical model used for prediction. | Activity = c0 + c1(Descriptor1) + c2(Descriptor2) + ... |
Molecular Dynamics Simulations for Binding Stability and Conformational Analysis
Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. Following molecular docking, MD simulations are often performed to assess the stability of the predicted ligand-target complex and to analyze its dynamic behavior. researchgate.netdntb.gov.ua
For 1H-indazole derivatives, MD simulations have been used to confirm the stability of their binding poses within the active sites of enzymes like COX-2. researchgate.net These simulations provide insights into the conformational changes of both the ligand and the protein upon binding and can help validate the interactions predicted by docking studies. researchgate.net By analyzing the trajectory of the molecules over a set period, researchers can calculate parameters such as root-mean-square deviation (RMSD) to quantify the stability of the complex. A stable complex will typically show minimal fluctuations in its structure over the course of the simulation. researchgate.net
Table 3: Objectives and Outcomes of Molecular Dynamics Simulations
| Objective | Information Gained |
|---|---|
| Assess Binding Stability | Confirmation of the ligand's stable pose in the active site. |
| Conformational Analysis | Understanding the flexibility and dynamic changes of the ligand and protein. |
| Interaction Analysis | Observing the persistence of key interactions (e.g., hydrogen bonds) over time. |
| Binding Free Energy Calculation | More accurate estimation of binding affinity (e.g., via MM-GBSA analysis). researchgate.net |
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (e.g., electron density) of many-body systems, particularly atoms, molecules, and the solid state. researchgate.netcore.ac.uk DFT calculations are instrumental in predicting the physicochemical properties and reactivity of molecules like this compound.
Studies on various indazole derivatives have employed DFT to calculate important quantum chemical parameters. nih.govresearchgate.net These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of the molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net A smaller energy gap suggests higher reactivity. These calculations provide a theoretical foundation for understanding the molecule's behavior in chemical reactions and its potential interactions with biological targets. researchgate.netnih.gov
Table 4: Key Parameters from DFT Calculations and Their Significance
| Parameter | Significance |
|---|---|
| HOMO Energy (Highest Occupied Molecular Orbital) | Indicates electron-donating ability. |
| LUMO Energy (Lowest Unoccupied Molecular Orbital) | Indicates electron-accepting ability. |
| HOMO-LUMO Energy Gap (ΔE) | Relates to chemical reactivity and stability. |
| Dipole Moment | Measures the polarity of the molecule. |
| Molecular Electrostatic Potential (MEP) | Predicts sites for electrophilic and nucleophilic attack. |
Material Science and Other Industrial Applications of 6 Bromo 5 Methyl 1h Indazole
Role in Advanced Materials Synthesis
6-Bromo-5-methyl-1H-indazole is increasingly recognized for its potential in the creation of novel and advanced materials. chemimpex.com Its stable heterocyclic structure serves as a robust scaffold that can be chemically modified to develop materials with specific, desirable characteristics for high-technology applications. chemimpex.com
Organic Electronics Development
In the field of material science, this compound is explored for its potential applications in creating novel materials for organic electronics. chemimpex.com The indazole core is an electron-rich aromatic system, which is a desirable feature for components in organic semiconductors. By incorporating this compound into larger polymeric or molecular structures, researchers aim to develop materials for applications such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The presence of the bromo- and methyl- groups allows for fine-tuning of electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for optimizing device performance.
Photonic Devices and Optoelectronic Applications
The compound is also investigated for its use in photonic and optoelectronic devices. chemimpex.com Materials designed for these applications must interact with light in specific ways, such as absorbing or emitting light at particular wavelengths. The inherent aromaticity of the this compound scaffold contributes to its potential utility in developing organic dyes and functional polymers for photonics. The ability to modify the structure allows for the creation of materials with tailored optical properties, making them suitable for components in sensors, optical switches, and other light-based technologies.
Functional Materials with Tailored Properties
A significant aspect of this compound's utility in material science is its role as a precursor in the synthesis of advanced materials with tailored properties. chemimpex.com The bromine atom on the indazole ring is a key functional group that can be readily used in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings). This reactivity enables chemists to link the indazole unit to other molecular fragments, building complex architectures. This "building block" approach allows for the precise design of polymers and other materials with specific thermal, mechanical, or electronic characteristics. chemimpex.com
Complexation with Metal Ions for Catalysis and Sensor Technology
The nitrogen atoms in the indazole ring of this compound can act as ligands, binding to metal ions to form stable coordination complexes. This ability opens up avenues for its use in catalysis and sensor technology. chemimpex.com By forming complexes with transition metals, it can be a component of novel catalysts designed for specific organic transformations. In sensor technology, these metal complexes can be designed to exhibit a detectable change (e.g., color or fluorescence) in the presence of a target analyte, forming the basis for new chemical sensors. chemimpex.com
Table 1: Summary of Material Science Applications
| Application Area | Role of this compound | Potential End-Use |
|---|---|---|
| Organic Electronics | Serves as a building block for organic semiconductors. chemimpex.com | Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs). |
| Photonics & Optoelectronics | Used in the development of materials with specific optical properties. chemimpex.com | Organic dyes, components in optical switches and sensors. |
| Functional Materials | Acts as a versatile precursor for creating complex polymers. chemimpex.com | Materials with customized thermal, electronic, or mechanical properties. |
| Catalysis & Sensing | Forms stable complexes with metal ions. chemimpex.com | Homogeneous catalysts, chemical sensors for analyte detection. |
Potential in Agrochemical Development
Beyond material science, this compound has applications in the agrochemical industry. chemimpex.com The indazole scaffold is a known "pharmacophore" in biologically active molecules, and its derivatives are investigated for their potential to protect crops and improve yields.
Formulation of Effective Pesticides and Herbicides
This compound finds applications in the development of agrochemicals, contributing to the formulation of effective pesticides and herbicides. chemimpex.com Its structure can be used as a starting point for the synthesis of new active ingredients. Research into related bromo-indazole compounds has shown promise in creating potent herbicidal molecules. For instance, studies have utilized scaffolds like 5-bromo-1H-indazole to synthesize novel 2-picolinic acids, which have demonstrated significant inhibitory activity against the root growth of weeds like Arabidopsis thaliana. mdpi.com This line of research indicates that the bromo-indazole core is a viable fragment for discovering new herbicidal compounds that can be developed into commercial agrochemical products. mdpi.com
Table 2: Research Highlight in Agrochemical Development
| Research Area | Parent Compound Example | Target Application | Key Finding |
|---|
| Herbicide Discovery | 5-bromo-1H-indazole | Weed control | Synthesized derivatives showed excellent inhibitory properties against the root growth of various weeds. mdpi.com |
Plant Growth Regulator Research
The indazole scaffold, a key structural component of this compound, has been a subject of investigation in the field of agricultural science, particularly in the development of novel plant growth regulators. Research has demonstrated that derivatives of indazole can exhibit significant herbicidal and growth-inhibiting properties. These effects are often attributed to the ability of the indazole ring to mimic or interfere with the action of natural plant hormones, leading to disruptions in growth and development processes.
Studies on various substituted indazoles have revealed their potential to affect seed germination and early plantlet growth. For instance, research on 3-aryl-1H-indazoles has shown that these compounds can act as growth inhibitors for both monocotyledonous and dicotyledonous plants, such as wheat (Triticum aestivum) and sorghum (Sorghum bicolor). The inhibitory effect is typically dose-dependent, with higher concentrations of the compounds leading to more pronounced reductions in root and shoot elongation. This suggests that the core indazole structure plays a crucial role in eliciting these biological responses.
Furthermore, the synthesis of more complex molecules incorporating the indazole framework has led to the discovery of potent herbicides. A notable example is the development of novel 6-indazolyl-2-picolinic acids, which have demonstrated significant herbicidal activity. In the synthesis of these compounds, bromo-substituted indazoles serve as key intermediates. The resulting picolinic acid derivatives have been shown to be effective against a range of common weeds. The mechanism of action is believed to involve the disruption of auxin signaling pathways, which are critical for plant growth and development. The data below illustrates the herbicidal efficacy of a representative indazole derivative against various weed species.
Herbicidal Activity of an Indazole-Picolinic Acid Derivative
| Weed Species | Common Name | Growth Inhibition (%) at 10 µM |
|---|---|---|
| Echinochloa crus-galli | Barnyard Grass | 45 |
| Setaria faberi | Giant Foxtail | 55 |
| Abutilon theophrasti | Velvetleaf | 85 |
| Ipomoea hederacea | Ivyleaf Morningglory | 78 |
The research into indazole-based compounds as plant growth regulators is ongoing, with a focus on optimizing their efficacy and selectivity. The structural modifications of the indazole ring, including the introduction of various substituents at different positions, are being explored to enhance their biological activity and to develop new agrochemicals with improved environmental profiles.
Applications in Analytical Chemistry as Reference Standards
In the field of analytical chemistry, the purity and well-characterized nature of a compound are paramount for its use as a reference standard. This compound, with its stable chemical structure, serves as a valuable reference material in various analytical techniques. Reference standards are essential for the qualitative identification and quantitative measurement of substances in a variety of matrices, including pharmaceutical formulations, environmental samples, and agricultural products.
The use of this compound as a reference standard is predicated on its high purity, which is typically determined using high-performance liquid chromatography (HPLC). The structural identity and integrity of the standard are confirmed through spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). A Certificate of Analysis (CoA) for a reference standard will typically provide detailed information on its purity and the methods used for its characterization.
For example, the 1H NMR spectrum of this compound provides a unique fingerprint that can be used for its unambiguous identification. The chemical shifts of the protons on the indazole ring and the methyl group are characteristic of this specific molecule.
1H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
|---|---|---|
| 10.20 | br s | NH |
| 7.99 | s | H-3 |
| 7.75 | s | H-7 |
| 7.61 | s | H-4 |
| 2.50 | s | CH3 |
Solvent: CDCl3, Frequency: 300 MHz
As a reference standard, this compound can be used in the development and validation of analytical methods for the quantification of related indazole derivatives or as an internal standard in chromatographic analyses. The accuracy and reliability of these analytical methods are directly dependent on the quality of the reference standard used. Therefore, the availability of highly pure and well-characterized this compound is crucial for ensuring the validity of analytical results in research and industrial settings.
Emerging Research Directions and Future Outlook
Advancements in Sustainable Synthesis of Indazole Derivatives
The synthesis of indazole derivatives is a cornerstone of their development for pharmaceutical applications. benthamdirect.com Historically, many synthetic routes involved harsh reaction conditions, strong bases, or the use of heavy metals, leading to significant environmental waste. rsc.org In recent years, the principles of green chemistry have gained substantial traction, pushing for the development of more sustainable and environmentally friendly synthetic methodologies. rsc.orgsamipubco.com
Recent advancements in the synthesis of the indazole scaffold focus on catalyst-based and green chemistry approaches. benthamdirect.comingentaconnect.com These methods aim to improve efficiency and selectivity while minimizing environmental impact. benthamdirect.com For instance, researchers are exploring photo-organic synthesis, using visible light to drive reactions, which avoids the need for metal catalysts and high temperatures. rsc.org Other green approaches include using milder reagents, employing eco-friendly solvents like polyethylene (B3416737) glycol (PEG), and developing one-pot, multi-component reactions that reduce the number of synthetic steps and waste generated. samipubco.comorganic-chemistry.org An example is the use of ammonium (B1175870) chloride as a mild acid catalyst in an ethanol (B145695) solvent, which offers high yields and short reaction times. samipubco.com These sustainable methods are crucial for the large-scale, cost-effective, and environmentally responsible production of indazole-based pharmaceutical intermediates like 6-bromo-5-methyl-1H-indazole.
| Synthesis Strategy | Key Features | Environmental Benefit |
| Photo-Organic Synthesis | Utilizes visible light; metal and hydrogen source-free. rsc.org | Reduces reliance on heavy metals and harsh reagents. rsc.org |
| Catalyst-Based Approaches | Employs acid-base or transition-metal catalysts to enhance efficiency and selectivity. benthamdirect.com | Can lead to milder reaction conditions and higher yields. benthamdirect.com |
| One-Pot, Multi-Component Reactions | Combines several synthetic steps into a single procedure. organic-chemistry.org | Minimizes solvent use, energy consumption, and waste generation. organic-chemistry.org |
| Use of Green Solvents | Employs environmentally benign solvents like polyethylene glycol (PEG). organic-chemistry.org | Reduces pollution from volatile organic compounds (VOCs). organic-chemistry.org |
Exploration of Novel Biological Targets and Disease Indications
Indazole derivatives are known for their broad range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.gov The unique structure of this compound makes it a valuable starting point for developing compounds that can interact with various biological systems. chemimpex.com Current research is focused on exploring novel biological targets and expanding the therapeutic applications of indazole-based compounds.
In oncology, indazole derivatives are being investigated as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. rsc.org Targets include Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptors (FGFRs), and Cyclin-Dependent Kinases (CDKs). nih.gov For example, some 1H-indazole derivatives have shown potent activity against EGFR kinases, including mutant forms that confer resistance to existing therapies. nih.gov Beyond oncology, researchers are exploring the potential of indazole derivatives in treating neurodegenerative diseases, such as Parkinson's disease, by targeting pathways like tau hyperphosphorylation. researchgate.net The versatility of the indazole scaffold allows for modifications to target a wide array of proteins, opening up new avenues for treating conditions ranging from hepatocellular carcinoma to inflammatory diseases. acs.orgmyskinrecipes.com
| Biological Target Class | Specific Examples | Potential Disease Indication |
| Protein Kinases | EGFR, VEGFR, FGFRs, CDKs, PI3Kδ nih.govnih.govacs.org | Cancer (e.g., non-small cell lung cancer, breast cancer, hepatocellular carcinoma) nih.govacs.org |
| Enzymes | Indoleamine 2,3-dioxygenase 1 (IDO1), CYP11B2 nih.gov | Cancer, Hypertension nih.gov |
| Receptors | 5-hydroxytryptamine receptor 2A (5-HT2A), Estrogen Receptor-α (ER-α) nih.gov | Hypertension, Breast Cancer nih.gov |
| Other Proteins | Sirtuin 1 (Sirt1), Unc-51-Like Kinase 1 (ULK1) nih.govnih.gov | Age-related diseases, Cancer (via autophagy modulation) nih.gov |
Integration of High-Throughput Screening and Artificial Intelligence in Drug Discovery
The traditional drug discovery process is often lengthy and costly. The integration of high-throughput screening (HTS) and artificial intelligence (AI) is revolutionizing this field by accelerating the identification and optimization of new drug candidates. nih.gov HTS allows for the rapid testing of large libraries of compounds against a specific biological target. nih.govnih.gov This technology has been instrumental in identifying initial "hit" compounds with an indazole core that can then be chemically modified to improve their potency and selectivity. nih.govnih.gov
Artificial intelligence and machine learning are further enhancing the efficiency of drug discovery. mdpi.com AI algorithms can analyze vast datasets to predict the biological activity, toxicity, and pharmacokinetic properties of virtual compounds before they are even synthesized. mdpi.commdpi.com This in silico approach helps prioritize the most promising candidates for synthesis and testing, saving significant time and resources. harvard.edu For indazole derivatives, AI can be used to design novel structures with desired therapeutic profiles, predict their binding affinity to target proteins, and optimize lead compounds. mdpi.comnih.gov The synergy between HTS and AI creates a powerful engine for discovering the next generation of indazole-based therapeutics, enabling researchers to navigate the vast chemical space more effectively. mdpi.comnih.gov
| Technology | Application in Indazole Drug Discovery | Impact |
| High-Throughput Screening (HTS) | Rapidly screen large libraries of indazole derivatives for activity against biological targets. nih.govnih.gov | Accelerates the identification of initial "hit" compounds. nih.gov |
| Artificial Intelligence (AI) / Machine Learning (ML) | Predict biological activity, toxicity, and pharmacokinetic properties of novel indazole structures. mdpi.commdpi.com | Reduces the number of compounds that need to be synthesized and tested; optimizes lead candidates. nih.gov |
| In Silico Docking | Simulate the binding of indazole compounds to the 3D structure of target proteins. nih.gov | Guides the rational design of more potent and selective inhibitors. nih.gov |
| Generative AI | Design entirely new indazole-based molecules with specific desired properties. harvard.edu | Expands the chemical space for drug discovery beyond existing compound libraries. harvard.edu |
Translational Research and Clinical Development Pathways for this compound-based Therapeutics
The ultimate goal of medicinal chemistry research is to translate promising laboratory findings into effective clinical therapies. For therapeutics derived from this compound, the path from preclinical discovery to clinical use involves a rigorous, multi-stage process. The indazole scaffold is already present in several FDA-approved drugs and numerous compounds in clinical trials, demonstrating its therapeutic potential and providing a roadmap for new derivatives. mdpi.comresearchgate.netbldpharm.com
The translational pathway begins with extensive preclinical studies to evaluate the efficacy and safety of a drug candidate in cellular and animal models. Once a compound demonstrates a favorable profile, it can move into clinical trials, which are typically conducted in three phases. Many indazole-based therapeutics currently in clinical trials are being investigated for cancer treatment. mdpi.comresearchgate.net The success of drugs like Axitinib (a kinase inhibitor for renal cell carcinoma) and Entrectinib (an ALK inhibitor for non-small cell lung cancer) highlights the clinical viability of the indazole core. mdpi.combldpharm.com The development of new therapeutics based on this compound will leverage the knowledge gained from these existing drugs, potentially streamlining their path through clinical development for a variety of diseases. researchgate.net
Q & A
Q. How can researchers optimize the synthesis of 6-Bromo-5-methyl-1H-indazole to improve yield and purity?
Methodological Answer: The synthesis of this compound typically involves bromination and alkylation steps. Key considerations include:
- Reagent Selection : Use controlled bromination reagents (e.g., N-bromosuccinimide) to minimize byproducts. For methylation, methyl iodide or dimethyl sulfate under basic conditions (e.g., NaH) is effective .
- Reaction Monitoring : Employ thin-layer chromatography (TLC) or HPLC to track reaction progress and optimize reaction time .
- Purification : Column chromatography with silica gel or recrystallization from ethanol/water mixtures enhances purity. Purity can be verified via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
Q. What analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
- Structural Elucidation : Single-crystal X-ray diffraction (SXRD) using programs like SHELXL or SHELXS provides definitive structural confirmation, including bond lengths and angles .
- Thermal Properties : Differential scanning calorimetry (DSC) or melting point apparatuses determine melting points. Note that discrepancies in reported melting points (e.g., 180–185°C in vs. other studies) may arise from polymorphic forms or impurities.
- Spectroscopic Analysis : ¹H NMR (δ 7.8–8.2 ppm for aromatic protons) and FT-IR (stretching frequencies for C-Br at ~550 cm⁻¹) are critical for functional group identification .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the biological activity of this compound?
Methodological Answer:
- Enzyme Inhibition Assays : For α-glucosidase inhibition studies, use a spectrophotometric assay with p-nitrophenyl-α-D-glucopyranoside as a substrate. IC₅₀ values are calculated from dose-response curves .
- Cellular Models : Test cytotoxicity in cancer cell lines (e.g., MCF-7 or HeLa) via MTT assays. Include positive controls (e.g., doxorubicin) and validate results with flow cytometry for apoptosis/necrosis markers .
- Data Validation : Replicate experiments ≥3 times and use statistical tools (e.g., ANOVA) to assess significance. Cross-validate with orthogonal assays (e.g., Western blotting for target proteins) .
Q. What computational strategies are effective for modeling the interactions of this compound with biological targets?
Methodological Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model ligand-protein interactions. Optimize the indazole scaffold’s orientation in the binding pocket of targets like kinases or GPCRs .
- MD Simulations : Run 100-ns molecular dynamics simulations (e.g., GROMACS) to assess stability of ligand-target complexes. Analyze root-mean-square deviation (RMSD) and binding free energy (MM-PBSA) .
- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors to predict bioactivity .
Q. How should researchers address contradictions in reported data (e.g., melting points or bioactivity) for this compound?
Methodological Answer:
- Reproducibility Checks : Replicate synthesis and characterization under identical conditions. Verify solvent systems and crystallization methods to rule out polymorphism .
- Meta-Analysis : Compare datasets across studies, highlighting variables like reagent purity (≥95% vs. ≥98%) or assay protocols (e.g., buffer pH differences in enzymatic assays) .
- Collaborative Validation : Share samples with independent labs for blinded validation of key results, ensuring adherence to FAIR data principles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
